molecular formula C47H74O17 B601675 Digoxoside CAS No. 31539-05-6

Digoxoside

Cat. No.: B601675
CAS No.: 31539-05-6
M. Wt: 911.1
InChI Key:
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Description

Digoxoside is a steroid glycoside compound derived from the plant Digitalis lanata. It is a member of the cardenolide family, which is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is structurally characterized by the presence of a digoxigenin aglycone linked to a sugar moiety composed of multiple digitoxose units .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of digoxoside typically involves the extraction of digoxigenin from Digitalis lanata, followed by glycosylation reactions to attach the digitoxose sugar units. The glycosylation process can be achieved using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of digoxigenin from Digitalis lanata, followed by enzymatic or chemical glycosylation processes. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Digoxoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different biological activities and may be used in various research and therapeutic applications .

Scientific Research Applications

Digoxoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to digoxoside include other cardenolides such as digitoxin, ouabain, and lanatoside C. These compounds share a similar aglycone structure but differ in the number and type of sugar moieties attached .

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of multiple digitoxose units in this compound contributes to its distinct biological activity and therapeutic potential compared to other cardenolides .

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJFVWFSYHOTB-YQIAHCFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31539-05-6
Record name EINECS 250-687-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGOXOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How do digoxin and digitoxin exert their effects on the heart, and what are the potential consequences of overdose?

A1: Digoxin and digitoxin belong to a class of drugs called cardiac glycosides. They exert their therapeutic effects by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes []. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium handling within the cells. The elevated intracellular calcium levels enhance myocardial contractility, leading to a stronger heartbeat.

    Q2: Can you describe the analytical method used in the study to detect and quantify the cardiac glycosides in the patient's samples?

    A2: The study employed a highly specific and sensitive technique called liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) to determine the levels of various cardiac glycosides and their metabolites in the patient's serum and urine samples [].

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